Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways or as an antagonist to specific receptors . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and the carboxylate ester at the 4-position make it a valuable intermediate for synthesizing various bioactive compounds .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-8-3-4-9-10(12(14)16-2)5-6-13-11(9)7-8/h3-4,7,10,13H,5-6H2,1-2H3 |
InChI Key |
BYKCYFYJGDIXSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.